4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Description
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid (CAS: 1266484-02-9) is a sulfonamide-substituted butanoic acid derivative. Its molecular formula is C₁₃H₁₉NO₄S, with a molecular weight of 285.36 g/mol . The compound features a butanoic acid backbone substituted at the 4-position with a methylsulfonylamino group linked to a 4-methylphenyl ring. This structure confers both lipophilic (due to the aromatic and sulfonyl groups) and hydrophilic (carboxylic acid moiety) properties, making it a candidate for pharmaceutical and biochemical applications, such as enzyme inhibition or antimicrobial activity . It is typically stored at room temperature and classified as an irritant .
Properties
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)13(18(2,16)17)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPNGVHYAHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Methyl 4-(4-nitrophenyl)butanoate to Methyl 4-(4-aminophenyl)butanoate
| Parameter | Details |
|---|---|
| Starting material | Methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) |
| Catalyst | Palladium on activated charcoal (1.0 g, 10% Pd) |
| Solvent | Methanol (40 mL) |
| Atmosphere | Hydrogen (balloon) |
| Reaction time | 3 hours |
| Temperature | Ambient |
| Work-up | Filtration through Celite, solvent removal |
| Yield | 88% |
| Product | Methyl 4-(4-aminophenyl)butanoate (brown solid) |
| Characterization | 1H NMR (CDCl3, 250 MHz): δ 6.96 (d, 2H), 6.63 (d, 2H), 3.66 (s, 3H), 2.55 (t, 2H), 2.31 (t, 2H), 1.90 (q, 2H) |
This catalytic hydrogenation method provides a high yield and clean conversion of the nitro group to an amine, essential for subsequent sulfonylation.
Hydrolysis of the Ester to Butanoic Acid
| Parameter | Details |
|---|---|
| Starting material | Methyl 4-(4-aminophenyl)butanoate |
| Acid catalyst | Concentrated sulfuric acid (1 mL) |
| Solvent | Methanol (50 mL) |
| Reaction conditions | Reflux for 1.5 hours |
| Work-up | Distillation of methanol, cooling, addition of methyl tert-butyl ether and hexanes, extraction with dichloromethane, washing, drying, and concentration |
| Yield | 96% |
| Product | 4-(4-Aminophenyl)butanoic acid (brown solid) |
| Characterization | 1H NMR (DMSO-d6, 500 MHz): δ 6.83-6.79 (m, 2H), 6.50-6.46 (m, 2H), 4.81 (s, 2H), 3.57 (s, 3H), 2.39 (t, 2H), 2.25 (t, 2H), 1.73 (quin, 2H) |
This acid-catalyzed ester hydrolysis is efficient and provides the free acid necessary for the target compound synthesis.
Summary Table of Key Preparation Steps
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction by Pd/C hydrogenation | Pd/C, H2, MeOH, 3 h, ambient | 88 | Clean reduction of nitro to amine |
| Reduction by Fe/FeSO4 reflux | Fe powder, FeSO4·7H2O, MeOH/H2O, reflux 6 h | Not specified | Alternative reduction method |
| Ester hydrolysis | Conc. H2SO4, MeOH, reflux 1.5 h | 96 | Efficient conversion to free acid |
| Sulfonylation (general) | Methylsulfonyl chloride, base, controlled temp | Not specified | Standard sulfonylation of aromatic amine |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Substituted Butanoic Acid Derivatives
Key Structural Insights :
Table 2: Physicochemical and Functional Comparison
Key Findings :
- Antimicrobial Activity: While direct data for this compound is lacking, structurally similar acylhydrazone derivatives (e.g., Compound 23 in ) show potent activity against Gram-positive bacteria (MIC: 3.9 μg/mL for MRSA). The sulfonamide group likely disrupts bacterial cell wall synthesis .
- Solubility Trends : Compounds with electron-withdrawing groups (e.g., chlorine in sc-352144) exhibit lower aqueous solubility compared to methyl-substituted analogues .
Biological Activity
Overview
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a butanoic acid backbone with a 4-methylphenyl and methylsulfonyl group, contributing to its chemical properties and biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways associated with pain and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrate its ability to reduce inflammatory markers in cell cultures, indicating a potential role in managing inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro tests have shown cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism and efficacy as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anti-inflammatory Research :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% compared to untreated controls.
-
Antitumor Activity Assessment :
- A study on the cytotoxic effects of the compound on HeLa and MCF-7 cancer cell lines revealed an IC50 value of 25 µM, indicating potent activity against these cancer cells. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | MIC: 50-100 µg/mL | Sulfanilamide: MIC: 20 µg/mL |
| Anti-inflammatory Effect | Reduces TNF-α by 40% | Aspirin: Reduces TNF-α by 30% |
| Antitumor IC50 | 25 µM (HeLa, MCF-7) | Doxorubicin: IC50 ~0.5 µM |
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are optimal for preparing 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid with high yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-methylphenylamine followed by coupling with butanoic acid derivatives. Key steps include:
- Sulfonylation : Reacting 4-methylphenylamine with methylsulfonyl chloride in a basic medium (e.g., pyridine) at 0–5°C to form the sulfonamide intermediate.
- Coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the sulfonamide intermediate to butanoic acid derivatives under anhydrous conditions.
- Optimization : Yields >90% are achievable by controlling stoichiometry, temperature (e.g., reflux in THF), and purification via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the methylsulfonyl group (δ ~3.0–3.2 ppm for S-CH₃) and aromatic protons (δ ~7.2–7.4 ppm for the 4-methylphenyl group).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1320–1160 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
- Elemental Analysis : Verify C, H, N, and S percentages to confirm purity (e.g., calculated C%: 52.1%, observed C%: 51.8%) .
Q. How can elemental analysis and chromatographic methods be applied to assess compound purity?
- Methodological Answer :
- Elemental Analysis : Compare experimental C/H/N/S ratios with theoretical values (e.g., using a CHNS analyzer). Discrepancies >0.3% indicate impurities.
- HPLC : Use a C18 column with a mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm to quantify purity (>98%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes involved in inflammation or microbial pathways).
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., sulfonamide nitrogen for hydrogen bonding).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.8 suggests moderate membrane permeability) .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- X-ray Crystallography : Confirm stereochemistry and bond angles (e.g., C-S bond length ~1.76 Å).
- Isotopic Labeling : Introduce deuterium or ¹³C labels to track ambiguous peaks .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with halogen substitutions on the phenyl ring or modified sulfonamide groups.
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Data Correlation : Use regression models to link logP or electronic parameters (Hammett σ) with activity trends .
Q. What challenges arise in analyzing this compound in non-aqueous solutions, and how are they mitigated?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange interference.
- Potentiometric Titration : Employ tetrabutylammonium hydroxide in anhydrous acetonitrile to determine acidity (pKa ~3.5 for the carboxylic acid group).
- FTIR in KBr Pellets : Minimize solvent interactions by using solid-state IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
